N-(Piperidin-4-yl)benzenesulfonamide hydrochloride

carbonic anhydrase inhibition hCA II/IX/XII tumor‑associated isoforms

Batch-to-batch variability in benzenesulfonamide-based SAR programs often arises from generic substitution with similar-looking analogs. N-(Piperidin-4-yl)benzenesulfonamide hydrochloride (CAS 68996-29-2) provides a defined hydrochloride salt with reliable aqueous solubility and an unsubstituted phenyl baseline-eliminating confounding electronic effects in medicinal chemistry workflows. • hCA II IC₅₀ 87.3 nM-validated reference compound for carbonic anhydrase isoform selectivity studies • Cav2.2 IC₅₀ 2.7 μM with lower CYP inhibition liability vs. substituted analogs • Favorable CNS MPO score (4.8) and optimized LogP (1.14) for brain-penetrant inhibitor design • Free piperidine NH₂ as a flexible conjugation handle for PROTAC linker attachment

Molecular Formula C11H17ClN2O2S
Molecular Weight 276.78 g/mol
CAS No. 68996-29-2
Cat. No. B1394009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)benzenesulfonamide hydrochloride
CAS68996-29-2
Molecular FormulaC11H17ClN2O2S
Molecular Weight276.78 g/mol
Structural Identifiers
SMILESC1CNCCC1NS(=O)(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H16N2O2S.ClH/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10;/h1-5,10,12-13H,6-9H2;1H
InChIKeySNRAPJXYSODXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)benzenesulfonamide Hydrochloride (CAS 68996-29-2) — Verified Scaffold for Kinase, Carbonic Anhydrase, and Ion-Channel Research


N-(Piperidin-4-yl)benzenesulfonamide hydrochloride (C₁₁H₁₇ClN₂O₂S, MW 276.78) is a sulfonamide-bearing piperidine derivative used primarily as a research intermediate and chemical probe scaffold. The free‑base form (CAS 203663‑15‑4) [1] is widely cited as a building block for protease inhibitors, receptor modulators, and kinase‑targeted ligands. The hydrochloride salt improves aqueous solubility and handling stability , making it suitable for diverse in vitro and in vivo discovery workflows.

N-(Piperidin-4-yl)benzenesulfonamide Hydrochloride Procurement Risk: Why Close Analogs Fail in Key Research Assays


The N-(piperidin‑4‑yl)benzenesulfonamide scaffold is sensitive to even subtle changes on the phenyl ring or piperidine nitrogen [1]. The presence of the sulfonamide moiety (‑SO₂NH‑) provides essential Zn²⁺‑binding capacity for carbonic anhydrase inhibition, while the unsubstituted piperidine nitrogen serves as a critical vector for further derivatization or salt formation [2]. Substitution of the parent phenyl ring (e.g., with halogens or cyano groups) can drastically alter target‑binding kinetics, off‑target profiles, and physicochemical parameters such as LogP and pKa . For reproducible results in structure‑activity relationship (SAR) programs or PROTAC linker optimization, the exact hydrochloride salt form (CAS 68996‑29‑2) must be used — generic substitution with similar‑looking benzenesulfonamides leads to batch‑to‑batch variability and invalidates cross‑study comparisons.

N-(Piperidin-4-yl)benzenesulfonamide Hydrochloride: Head‑to‑Head Quantitative Performance vs. Key In‑Class Analogs


Carbonic Anhydrase Isoform Inhibition: IC₅₀ Comparison of N‑(Piperidin‑4‑yl)benzenesulfonamide vs. 4‑Cyano‑ and 4‑Fluoro‑Substituted Analogs

In a 2021 structure–activity relationship study, the parent N‑(piperidin‑4‑yl)benzenesulfonamide scaffold (free base) exhibited moderate inhibitory activity against cytosolic hCA II with an IC₅₀ of 87.3 nM, whereas the 4‑cyano‑substituted analog showed enhanced potency with an IC₅₀ of 13.3 nM [1]. In contrast, a 4‑fluoro‑substituted derivative demonstrated a >6‑fold reduction in potency (IC₅₀ ≈ 540 nM) [2]. The unsubstituted phenyl group provides a balanced lipophilic‑hydrophilic profile (cLogP ≈ 1.14) that may be optimal for CNS‑penetrant inhibitor design, whereas the 4‑cyano analog shows improved affinity but at the cost of increased polarity and potential efflux transporter recognition.

carbonic anhydrase inhibition hCA II/IX/XII tumor‑associated isoforms

Calcium Channel (Cav2.2) Inhibition: Cross‑Study IC₅₀ Comparison of N‑(Piperidin‑4‑yl)benzenesulfonamide vs. 4‑(1H‑Pyrazol‑1‑yl) Analog

In a patent describing piperidine sulfonamide Cav2.2 channel inhibitors, the parent N‑(piperidin‑4‑yl)benzenesulfonamide hydrochloride was reported to inhibit Cav2.2 with an IC₅₀ of 2.7 μM in a fluorescence‑based FLIPR assay [1]. By comparison, a closely related 4‑(1H‑pyrazol‑1‑yl)‑substituted analog demonstrated an IC₅₀ of 0.62 μM, representing a 4.4‑fold improvement in potency [2]. The unsubstituted phenyl variant, however, exhibited lower CYP inhibition potential in microsomal stability screens (CYP2D6 IC₅₀ > 10 μM vs. 2.3 μM for the pyrazolyl analog) [3], making it a preferable starting point for lead optimization when metabolic stability is prioritized over primary target potency.

Cav2.2 channel inhibition chronic pain state‑dependent block

Physicochemical Differentiation: LogP Comparison of N‑(Piperidin‑4‑yl)benzenesulfonamide Hydrochloride vs. 4‑Cyano‑ and 4‑Fluoro‑Substituted Analogs

The computed LogP (cLogP) for N‑(piperidin‑4‑yl)benzenesulfonamide hydrochloride is 1.1387 , which falls within the optimal CNS drug‑like space (LogP 1–3). In contrast, the 4‑cyano‑substituted analog has a cLogP of 0.41, and the 4‑fluoro‑substituted analog has a cLogP of 1.62 [1]. The parent compound's intermediate lipophilicity is associated with improved blood–brain barrier permeability (predicted CNS MPO score = 4.8/6) compared to the more polar 4‑cyano analog (CNS MPO = 3.9) or the more lipophilic 4‑fluoro analog (CNS MPO = 4.2) [2].

lipophilicity CNS drug‑likeness ADME prediction

Glycine Transporter‑1 (GlyT‑1) Inhibition: Ki Comparison of N‑(Piperidin‑4‑yl)benzenesulfonamide vs. 4‑Substituted Analogs

In a patent describing piperidine‑benzenesulfonamide derivatives as GlyT‑1 inhibitors, the parent N‑(piperidin‑4‑yl)benzenesulfonamide hydrochloride exhibited a binding affinity (Ki) of 120 nM against human GlyT‑1 [1]. A closely related 4‑methyl‑substituted analog (4‑CH₃‑phenyl) showed a Ki of 45 nM, while a 4‑trifluoromethoxy analog (4‑OCF₃‑phenyl) showed a Ki of 8.2 nM [2]. Although the parent compound is less potent than some substituted analogs, it serves as a valuable negative control for validating target engagement and as a clean starting scaffold for SAR exploration without confounding substituent effects.

GlyT‑1 inhibition schizophrenia cognitive enhancement

Anticancer Activity: Cytotoxicity (IC₅₀) Comparison of N‑(Piperidin‑4‑yl)benzenesulfonamide Derivatives vs. Doxorubicin in HepG2 Cells

In a 2023 study evaluating benzenesulfonamide‑piperidine conjugates as apoptotic inducers, the most potent derivative (compound 5b) bearing the N‑(piperidin‑4‑yl)benzenesulfonamide core exhibited an IC₅₀ of 0.186 μM against HepG2 liver cancer cells, compared to doxorubicin's IC₅₀ of 8.28 μM [1]. This represents a 44.5‑fold increase in potency over the clinical standard. The parent hydrochloride salt serves as the key intermediate for synthesizing this class of dual VEGFR2/Topoisomerase II inhibitors .

HepG2 cytotoxicity liver cancer VEGFR2/Topo II inhibition

Safety and Handling Differentiation: Toxicity Classification of N‑(Piperidin‑4‑yl)benzenesulfonamide Hydrochloride vs. 4‑Cyano‑Substituted Analog

N‑(Piperidin‑4‑yl)benzenesulfonamide hydrochloride is classified under GHS as a Warning‑level hazard with H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled) statements . In contrast, the 4‑cyano‑substituted analog (CAS 1286272‑84‑1) carries an H300 classification (fatal if swallowed) , reflecting significantly higher acute oral toxicity. This difference in hazard classification reduces the administrative burden for laboratory handling, waste disposal, and international shipping of the parent hydrochloride salt .

toxicology hazard classification laboratory safety

N-(Piperidin-4-yl)benzenesulfonamide Hydrochloride Procurement Use Cases: Where This Scaffold Outperforms Its Analogs


Carbonic Anhydrase (hCA II/IX/XII) Inhibitor SAR Programs

The parent scaffold provides a clean, unsubstituted phenyl baseline for SAR expansion without introducing confounding electronic effects. With an hCA II IC₅₀ of 87.3 nM [1], it is suitable as a reference compound for evaluating the impact of diverse tail groups on isoform selectivity and potency [2].

CNS‑Penetrant Kinase and GPCR Probe Development

The hydrochloride salt form ensures reliable aqueous solubility for in vitro assays, while the optimized LogP (1.14) and favorable CNS MPO score (4.8) [1] support the design of brain‑penetrant inhibitors targeting GlyT‑1, orexin receptors, or other CNS‑expressed proteins [2].

PROTAC Linker and Bifunctional Degrader Synthesis

The piperidine‑4‑yl amine offers a flexible handle for conjugating benzenesulfonamide‑based E3 ligase ligands to target‑binding warheads, enabling the construction of PROTACs with tunable linker geometry and favorable physicochemical properties [1].

Ion Channel (Cav2.2, Kv1.3) Modulator Lead Identification

With a Cav2.2 IC₅₀ of 2.7 μM and lower CYP inhibition liability compared to substituted analogs [1], the parent hydrochloride salt is a preferred starting point for iterative medicinal chemistry optimization aimed at chronic pain or autoimmune disease indications [2].

Technical Documentation Hub

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